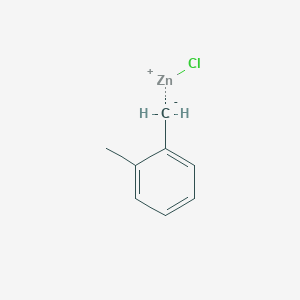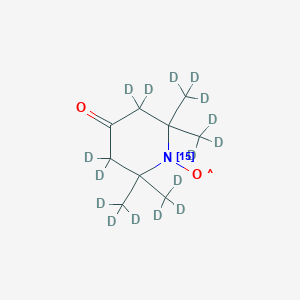
Tempone 15N,D16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tempone 15N,D16, also known as 4-Oxo-2,2,6,6-tetramethylpiperidine-15N-1-oxyl-d16, is a stable isotope-labeled compound. It is a deuterium and nitrogen-15 labeled derivative of Tempone, a well-known nitroxide radical. This compound is primarily used in scientific research due to its unique properties, including its stability and ability to act as a spin label in electron paramagnetic resonance (EPR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tempone 15N,D16 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the Tempone moleculeThe reaction conditions often include the use of deuterated solvents and nitrogen-15 labeled reagents to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their incorporation into the Tempone molecule. The production is carried out under controlled conditions to maintain the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tempone 15N,D16 undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: It can be reduced to form hydroxylamines.
Substitution: The compound can undergo substitution reactions where the nitroxide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Products vary based on the nucleophile used
Aplicaciones Científicas De Investigación
Tempone 15N,D16 has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological systems, including the investigation of free radicals and oxidative stress.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and the study of chemical processes .
Mecanismo De Acción
The mechanism of action of Tempone 15N,D16 involves its ability to act as a spin label. The nitroxide radical interacts with unpaired electrons in the system being studied, allowing for the detection and quantification of free radicals through EPR spectroscopy. The incorporation of deuterium and nitrogen-15 enhances the stability and sensitivity of the compound, making it a valuable tool in various research applications .
Comparación Con Compuestos Similares
Similar Compounds
Tempone: The non-labeled version of Tempone 15N,D16.
4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical with similar properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A hydroxylamine derivative of Tempone .
Uniqueness
This compound is unique due to its stable isotope labeling, which enhances its stability and sensitivity in EPR spectroscopy. The incorporation of deuterium and nitrogen-15 allows for more accurate and detailed studies of molecular dynamics and interactions compared to non-labeled or differently labeled compounds .
Propiedades
Fórmula molecular |
C9H16NO2 |
|---|---|
Peso molecular |
187.32 g/mol |
InChI |
InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1 |
Clave InChI |
WSGDRFHJFJRSFY-ZDYDSYIGSA-N |
SMILES isomérico |
[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[O])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CC1(CC(=O)CC(N1[O])(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)



![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)

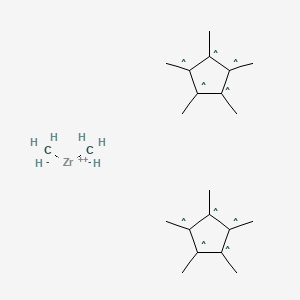


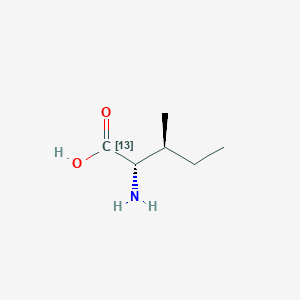

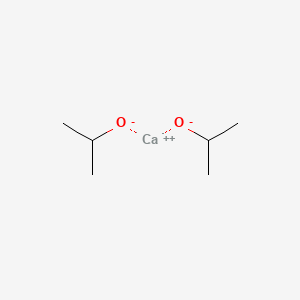
![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
